ALDH3A1 Inhibition Selectivity Profile
2-Hydroxy-4-(hydroxymethyl)benzaldehyde inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ of 2,100 nM under standardized assay conditions (1 min preincubation, benzaldehyde substrate, spectrophotometric detection) [1]. In a parallel assay configuration with 2 min preincubation, the IC₅₀ was measured at 1,600 nM [2]. For comparison, a structurally related benzimidazole-sulfonamide derivative (CB7) demonstrated an IC₅₀ of 200 nM in the same 1 min preincubation assay—representing a 10.5-fold difference in potency [3]. Another salicylaldehyde-derived analog (B37) exhibited an IC₅₀ of 1,000 nM [4]. While 2-hydroxy-4-(hydroxymethyl)benzaldehyde is not the most potent ALDH3A1 inhibitor in this chemical series, its moderate affinity (IC₅₀ ~1.6–2.1 μM) and distinct substitution pattern provide a differentiated pharmacological fingerprint that may translate to altered off-target effects and tissue-specific activity profiles compared to higher-potency alternatives. ALDH3A1 is constitutively expressed in corneal epithelium and is implicated in cancer stem cell biology and chemotherapy resistance [5].
| Evidence Dimension | ALDH3A1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1,600–2,100 nM (two independent measurements) |
| Comparator Or Baseline | CB7 analog: 200 nM; B37 analog: 1,000 nM; Salicylaldehyde: Not reported as ALDH3A1 inhibitor under identical conditions |
| Quantified Difference | 10.5-fold lower potency than CB7; 1.6–2.1-fold lower than B37; differentiation from salicylaldehyde based on structural substitution pattern rather than direct potency comparison |
| Conditions | Human ALDH3A1 recombinant enzyme; benzaldehyde oxidation; spectrophotometric NADPH detection; 1–2 min preincubation |
Why This Matters
For researchers developing ALDH3A1-targeted probes or inhibitors, this compound offers a moderate-affinity scaffold with a distinct hydroxymethyl substitution pattern, enabling SAR exploration that balances potency with physicochemical properties (LogP 0.7) not achievable with more hydrophobic, high-potency analogs.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994). IC₅₀: 2,100 nM. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; 1 min preincubation. 2014. View Source
- [2] BindingDB. BDBM50448791 (CHEMBL467081). IC₅₀: 1,600 nM. Inhibition of full-length human ALDH3A1; 2 min preincubation. 2014. View Source
- [3] BindingDB. BDBM50447056 (CHEMBL1378094). CB7 analog. IC₅₀: 200 nM. Inhibition of human ALDH3A1; 1 min preincubation. 2014. View Source
- [4] BindingDB. BDBM50447069 (CHEMBL1492620). B37 analog. IC₅₀: 1,000 nM. Inhibition of human ALDH3A1; 1 min preincubation. 2014. View Source
- [5] Pelttari E, et al. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations. Z Naturforsch C J Biosci. 2011;66(11-12):571-80. doi:10.1515/znc-2011-11-1206. PMID: 22351982. View Source
